An In-depth Technical Guide to 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile (CAS 61193-04-2)
An In-depth Technical Guide to 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile (CAS 61193-04-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile, a molecule possessing a unique combination of functional groups that make it a compound of interest in synthetic and medicinal chemistry. We will delve into its synthesis, structural characteristics, and explore its potential reactivity and applications as a scaffold in drug discovery, drawing insights from the established chemistry of its core moieties.
Introduction: A Scaffold of Potential
4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile is a heterocyclic compound featuring a piperidine-2,6-dione ring, a common scaffold in pharmacologically active molecules. Notably, this core is found in immunomodulatory drugs such as lenalidomide, highlighting its significance in drug development[1][2]. The structure is further distinguished by the presence of two nitrile groups and a gem-dimethyl substitution at the 4-position.
The dicarbonitrile functionality offers a rich platform for chemical transformations, while the gem-dimethyl group can impart favorable pharmacokinetic properties. In medicinal chemistry, the incorporation of a gem-dimethyl moiety is a well-established strategy to enhance metabolic stability, improve solubility, and favorably influence the conformational rigidity of a molecule, potentially leading to increased potency and better drug-like properties[3][4]. This unique combination of features positions 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile as a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications.
Physicochemical and Structural Properties
A summary of the key physicochemical properties of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile is provided in the table below.
| Property | Value | Source |
| CAS Number | 61193-04-2 | [5] |
| Molecular Formula | C₉H₉N₃O₂ | [5] |
| Molecular Weight | 191.19 g/mol | [5] |
| Appearance | White solid | [4] |
| Melting Point | 218-220 °C | [4] |
| Topological Polar Surface Area | 93.8 Ų | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Predicted pKa | 16.75 ± 0.70 | [5] |
Synthesis and Characterization
The synthesis of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile has been reported via a multi-component reaction, a testament to its accessibility for research purposes[4].
Synthetic Protocol
The established synthesis involves the reaction of ethyl cyanoacetate and acetone in the presence of ammonia and ammonium acetate[4]. This procedure is detailed below:
Step 1: Formation of the Ammonium Salt
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In a 1-liter flask, combine ethyl cyanoacetate (1.5 mol), acetone (0.75 mol), and ammonium acetate (1.4 g).
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Add 300 mL of ethanol containing 30 g of ammonia.
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Allow the mixture to stand overnight at 5 °C.
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Collect the precipitated ammonium salt by filtration using a Büchner funnel.
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Wash the precipitate with 100 mL of diethyl ether.
Step 2: Acidification and Isolation
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Dissolve the filtered precipitate in 350 mL of water at 80 °C.
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Acidify the aqueous solution to a pH of approximately 1 by adding concentrated hydrochloric acid.
-
Cool the flask in an ice bath to induce crystallization.
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Filter the resulting crystals using a Büchner funnel.
-
Wash the product with 250 mL of water.
-
Dry the final product under high vacuum.
This synthetic route provides the target compound in a reported yield of 51%[4].
Reactions at the Nitrile Groups
The two nitrile groups are key sites for chemical modification.
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Hydrolysis: Under acidic or basic conditions, the nitrile groups can be hydrolyzed to either carboxamides or carboxylic acids. This would provide access to a range of di-acid, di-amide, or acid-amide derivatives, which could be valuable as ligands for metal coordination or as building blocks for further derivatization.
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Reduction: The nitriles can be reduced to primary amines using various reducing agents such as lithium aluminum hydride or catalytic hydrogenation. The resulting diamine could serve as a precursor for the synthesis of more complex heterocyclic systems or for the introduction of new pharmacophores.
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Cycloaddition: The nitrile groups can participate in cycloaddition reactions, for example, with azides to form tetrazoles. Tetrazoles are important functional groups in medicinal chemistry, often acting as bioisosteres for carboxylic acids.
Reactions Involving the Imide Functionality
The imide group of the dioxopiperidine ring also offers opportunities for derivatization.
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N-Alkylation/Arylation: The imide nitrogen is nucleophilic and can be alkylated or arylated under appropriate basic conditions. This would allow for the introduction of a wide variety of substituents, which could be used to modulate the compound's physicochemical properties and biological activity.
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Ring Opening: The imide ring can be susceptible to nucleophilic attack, leading to ring-opening reactions. This could be achieved by hydrolysis or aminolysis, yielding glutaramide derivatives.
Reactivity of the α-Protons
The protons at the 3 and 5 positions are alpha to both a carbonyl and a nitrile group, making them acidic and amenable to deprotonation. The resulting carbanions could be utilized in a variety of carbon-carbon bond-forming reactions, such as alkylations and condensation reactions.
Potential Applications in Drug Discovery and Medicinal Chemistry
Given the structural features of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile, it can be envisioned as a versatile scaffold for the development of novel therapeutic agents.
A Core for Novel Analogs of Known Drugs
The 2,6-dioxopiperidine core is a key pharmacophore in a class of drugs known as immunomodulatory imide drugs (IMiDs). By derivatizing the nitrile and imide functionalities of the title compound, it may be possible to generate novel analogs with unique biological activity profiles.
A Precursor for Bioactive Heterocycles
The reactivity of the nitrile groups allows for the transformation of this molecule into a variety of other heterocyclic systems. For example, the synthesis of pyridone derivatives from dicarbonitrile precursors has been reported to yield compounds with anticancer activity.[6] This suggests that 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile could serve as a starting material for the generation of libraries of compounds for high-throughput screening.
Leveraging the Gem-Dimethyl Group
The gem-dimethyl group is expected to provide steric shielding to the adjacent functional groups, potentially influencing the regioselectivity of reactions. Furthermore, as previously mentioned, this structural motif is known to block sites of metabolism and improve pharmacokinetic profiles, making it a desirable feature in drug candidates.[3][4]
Conclusion and Future Outlook
4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile is a readily accessible and synthetically versatile molecule. Its combination of a pharmaceutically relevant 2,6-dioxopiperidine core, reactive dicarbonitrile functionalities, and a potentially beneficial gem-dimethyl group makes it an attractive starting point for the design and synthesis of novel compounds with potential applications in drug discovery. Future research should focus on a systematic exploration of its reactivity to generate a diverse library of derivatives. Subsequent biological screening of these compounds could uncover novel therapeutic agents for a range of diseases. The insights provided in this guide aim to stimulate further investigation into this promising chemical entity.
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Fathalla, W., et al. (2015). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 21(1), 30. [Link]
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Fathalla, W., et al. (2015). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. PubMed, 26729087. [Link]
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